molecular formula C9H8BrNO4 B1446381 Dimethyl 3-bromopyridine-2,6-dicarboxylate CAS No. 316808-11-4

Dimethyl 3-bromopyridine-2,6-dicarboxylate

Cat. No.: B1446381
CAS No.: 316808-11-4
M. Wt: 274.07 g/mol
InChI Key: QGQSYOBORZULRZ-UHFFFAOYSA-N
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Description

Dimethyl 3-bromopyridine-2,6-dicarboxylate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two ester groups and a bromine atom attached to the pyridine ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-bromopyridine-2,6-dicarboxylate typically involves the bromination of dimethyl pyridine-2,6-dicarboxylate. One common method includes the use of bromine in the presence of a catalyst. For instance, the reaction can be carried out by adding bromine to a solution of dimethyl pyridine-2,6-dicarboxylate in an appropriate solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromopyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3-bromopyridine-2,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 3-bromopyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: Similar structure but lacks the bromine atom.

    Dimethyl 3-chloropyridine-2,6-dicarboxylate: Chlorine atom instead of bromine.

    Dimethyl 3-fluoropyridine-2,6-dicarboxylate: Fluorine atom instead of bromine.

Uniqueness

Dimethyl 3-bromopyridine-2,6-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances its utility in substitution reactions and as a building block in organic synthesis .

Properties

IUPAC Name

dimethyl 3-bromopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQSYOBORZULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188193
Record name 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316808-11-4
Record name 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316808-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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